Cas no 55780-30-8 (Plantanone B)

Plantanone B structure
Nombre del producto:Plantanone B
Plantanone B Propiedades químicas y físicas
Nombre e identificación
-
- 3-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 55780-30-8
- E88930
- Plantanone B
- XP172896
-
- Renchi: 1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27+,30-,31-,32-,33+/m0/s1
- Clave inchi: PSVKHLFIIZQISP-ONWURCPCSA-N
- Sonrisas: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(OC2C(C3=C(C([H])=C(C([H])=C3OC=2C2C([H])=C([H])C(=C([H])C=2[H])O[H])O[H])O[H])=O)O[C@@]([H])(C([H])([H])O[C@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])[C@@]([H])([C@@]1([H])O[H])O[H]
Atributos calculados
- Calidad precisa: 756.21129366g/mol
- Masa isotópica única: 756.21129366g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 12
- Recuento de receptores de enlace de hidrógeno: 20
- Recuento de átomos pesados: 53
- Cuenta de enlace giratorio: 9
- Complejidad: 1280
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2.5
- Superficie del Polo topológico: 324
Plantanone B PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6414-10 mg |
Plantanone B |
55780-30-8 | 98% | 10mg |
¥ 3,990 | 2023-07-10 | |
TargetMol Chemicals | TN6414-1 ml * 10 mm |
Plantanone B |
55780-30-8 | 1 ml * 10 mm |
¥ 8800 | 2024-07-19 | ||
TargetMol Chemicals | TN6414-1 mL * 10 mM (in DMSO) |
Plantanone B |
55780-30-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 8800 | 2023-09-15 | |
TargetMol Chemicals | TN6414-10mg |
Plantanone B |
55780-30-8 | 10mg |
¥ 7350 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6414-5 mg |
Plantanone B |
55780-30-8 | 5mg |
¥4180.00 | 2022-04-26 |
Plantanone B Literatura relevante
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
55780-30-8 (Plantanone B) Productos relacionados
- 1386455-76-0(ComplementfactorD-IN-1)
- 1509832-32-9(2-(2-fluoro-4-methoxyphenyl)methylpyrrolidine)
- 2680870-48-6(1-Acetyl-4-benzylpiperidine-4-carboxylic acid)
- 905679-24-5(N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide)
- 1806046-15-0(Ethyl 2-(difluoromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-3-carboxylate)
- 1529768-50-0(4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine)
- 115754-21-7(3-Fluoro-4-(trifluoromethyl)benzoic acid)
- 117679-91-1(Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester)
- 1449117-43-4(1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt)
- 2227756-23-0((1R)-3-amino-1-(4,6-dichloropyridin-3-yl)propan-1-ol)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:55780-30-8)Plantanone B

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe